molecular formula C15H10N4OS B15246857 3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one CAS No. 92362-43-1

3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one

Cat. No.: B15246857
CAS No.: 92362-43-1
M. Wt: 294.3 g/mol
InChI Key: MFQIGEZHAYSRLO-UHFFFAOYSA-N
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Description

3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide typically involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions. One common method includes the electrophilic heterocyclization of butenyl thioethers of 4,5-diphenyl-1,2,4-triazol-3-thiol with halogens . This reaction proceeds smoothly and cleanly, yielding the desired product in high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogens for electrophilic heterocyclization, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic heterocyclization with halogens yields triazolo[5,1-b][1,3]thiazinium salts .

Scientific Research Applications

3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions . These interactions can inhibit or activate specific enzymes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is unique due to its specific arrangement of phenyl groups and the triazole-thiadiazole core. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

92362-43-1

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

3,5-diphenyltriazolo[5,1-b][1,3,4]thiadiazole 4-oxide

InChI

InChI=1S/C15H10N4OS/c20-21-14(12-9-5-2-6-10-12)17-19-15(21)13(16-18-19)11-7-3-1-4-8-11/h1-10H

InChI Key

MFQIGEZHAYSRLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N(N=C(S3=O)C4=CC=CC=C4)N=N2

Origin of Product

United States

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